(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-ethyl-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-ethyl-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinane ring, a chloro(difluoro)methoxy group, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-ethyl-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the chloro(difluoro)methoxy group. Common reagents used in these reactions include chloroform, difluoromethane, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-ethyl-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-ethyl-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-ethyl-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Disilanes: Organosilicon compounds with unique electronic structures and applications in materials science.
Uniqueness
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-ethyl-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its combination of functional groups and the presence of a thiazinane ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H20ClF2N3O3S |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
2-[4-[chloro(difluoro)methoxy]phenyl]imino-3-ethyl-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H20ClF2N3O3S/c1-3-27-18(28)12-17(19(29)25-15-6-4-5-13(2)11-15)31-20(27)26-14-7-9-16(10-8-14)30-21(22,23)24/h4-11,17H,3,12H2,1-2H3,(H,25,29) |
InChI Key |
RMQMQOHQOAMJMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC(F)(F)Cl)C(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.